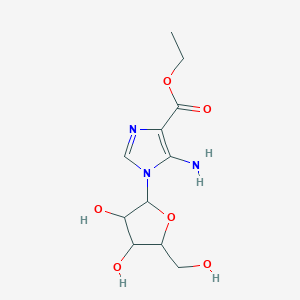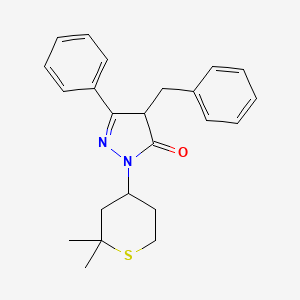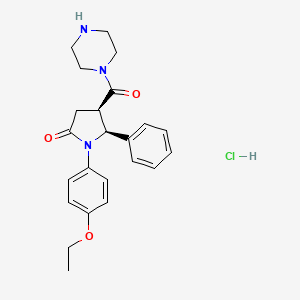
N-Butyl-3-chloro-6-phenylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-6-phenylpyridazine with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-chloro-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming N-butyl-6-phenylpyridazin-4-amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Butyl-6-phenylpyridazin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-3-chloro-6-phenylpyridazin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-3-chloro-6-phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the butyl and phenyl groups, resulting in different chemical properties.
N-Butyl-6-phenylpyridazin-4-amine: Similar structure but without the chloro group, leading to different reactivity.
3-Chloro-6-phenylpyridazine: Lacks the butyl group, affecting its solubility and biological activity.
Uniqueness
N-Butyl-3-chloro-6-phenylpyridazin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
89868-02-0 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-butyl-3-chloro-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-2-3-9-16-13-10-12(17-18-14(13)15)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,16,17) |
InChI Key |
UVVWFQHLCZQBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)


